

Structural Analysis of the PsaA Protein and its Binding Domains: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PsaA protein

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Introduction

Pneumococcal surface adhesin A (PsaA) is a crucial multi-functional lipoprotein expressed on the surface of all known serotypes of *Streptococcus pneumoniae*.^[1] This 37-kDa protein plays a pivotal role in the virulence of this pathogenic bacterium, primarily by functioning as the substrate-binding component of an ATP-binding cassette (ABC) transporter system responsible for the uptake of manganese (Mn^{2+}).^{[1][2]} Manganese is an essential cofactor for enzymes that protect the bacterium from oxidative stress, a key defense mechanism of the host immune system.^[3] Beyond its role in metal ion transport, PsaA has also been implicated in adhesion to host cells, making it a significant target for the development of novel vaccines and antimicrobial therapies.^{[1][4][5][6][7]} This technical guide provides an in-depth analysis of the structure of PsaA, its binding domains, and the experimental methodologies used to characterize this important virulence factor.

Structural Overview of PsaA

The three-dimensional structure of PsaA has been elucidated by X-ray crystallography, revealing a novel fold for a putative ABC-type binding protein from a Gram-positive organism.^[8] The protein is composed of two globular $(\beta/\alpha)_4$ domains linked by a single α -helix.^{[8][9]} This architecture creates a cleft between the two domains where the metal-binding site is located.^[9] Unlike many other ABC-type binding proteins, PsaA lacks the characteristic "hinge peptides" that mediate large conformational changes upon substrate binding.^[8] After cleavage of a 20-

amino acid N-terminal leader sequence, the mature **PsaA protein** is anchored to the cytoplasmic membrane via a lipid-modified cysteine residue.[2][9]

Key Structural and Domain Information:

Feature	Description	PDB ID(s)
Overall Fold	Two globular (β/α) ₄ domains connected by a single α -helix	1PSZ, 3ZKA, 3ZTT
Domains	N-terminal domain and C-terminal domain forming a metal-binding cleft	1PSZ, 3ZKA, 3ZTT
Metal-Binding Site Residues	His67, His139, Glu205, Asp280	4
Molecular Weight	Approximately 34.21 kDa (modeled)	4
Dimensions	Approximately 40 Å x 40 Å x 70 Å	16

Binding Domains and Ligand Interactions

The primary function of PsaA is the high-affinity binding of manganese. The metal-binding site, located in the interface of the two domains, is formed by the side chains of four conserved amino acid residues: Histidine-67, Histidine-139, Glutamate-205, and Aspartate-280.[8] While PsaA is highly specific for manganese, it has been shown to also bind other divalent cations, most notably zinc (Zn^{2+}).

The binding of zinc appears to be competitive with manganese and can inhibit Mn^{2+} acquisition by the bacterium.[10][9] Structural studies suggest that while the binding of Mn^{2+} results in an imperfect tetrahedral geometry that likely facilitates its release to the membrane permease, the same coordination site is better suited for Zn^{2+} , which locks PsaA in a closed conformation, making the binding essentially irreversible.[11] This has led to the hypothesis that host-mediated zinc toxicity at mucosal surfaces may be a defense mechanism to inhibit pneumococcal growth by targeting manganese uptake.[10]

In addition to metal ions, PsaA has been identified to interact with host cell receptors. Notably, PsaA binds to Annexin A2 on the surface of human nasopharyngeal epithelial cells, an interaction that is thought to contribute to pneumococcal adhesion and colonization.[12][4][5][6][7]

Metal Ion Binding Affinity:

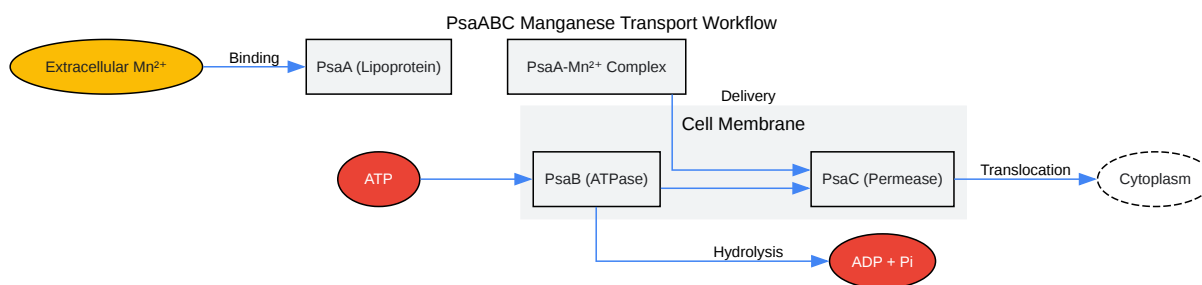
While precise K_d values for manganese binding to PsaA are not consistently reported across the literature, fluorescence spectroscopy studies have demonstrated that zinc binding induces a significant conformational change and increases the thermal stability of the protein. The melting temperature (T_m) of recombinant PsaA (rPsaA) was observed to increase from 55°C in its apo form to 78.8°C when bound to zinc.[13]

Signaling and Functional Pathways

PsaA is the extracellular solute-binding lipoprotein of the PsaABC manganese transporter system. The *psa* operon, which encodes the components of this transporter (PsaB, the ATP-binding protein; PsaC, the integral membrane protein; and PsaA), is tightly regulated in response to manganese availability.[1][2]

PsaABC Manganese Transport System:

The workflow for manganese uptake via the PsaABC system can be visualized as follows:



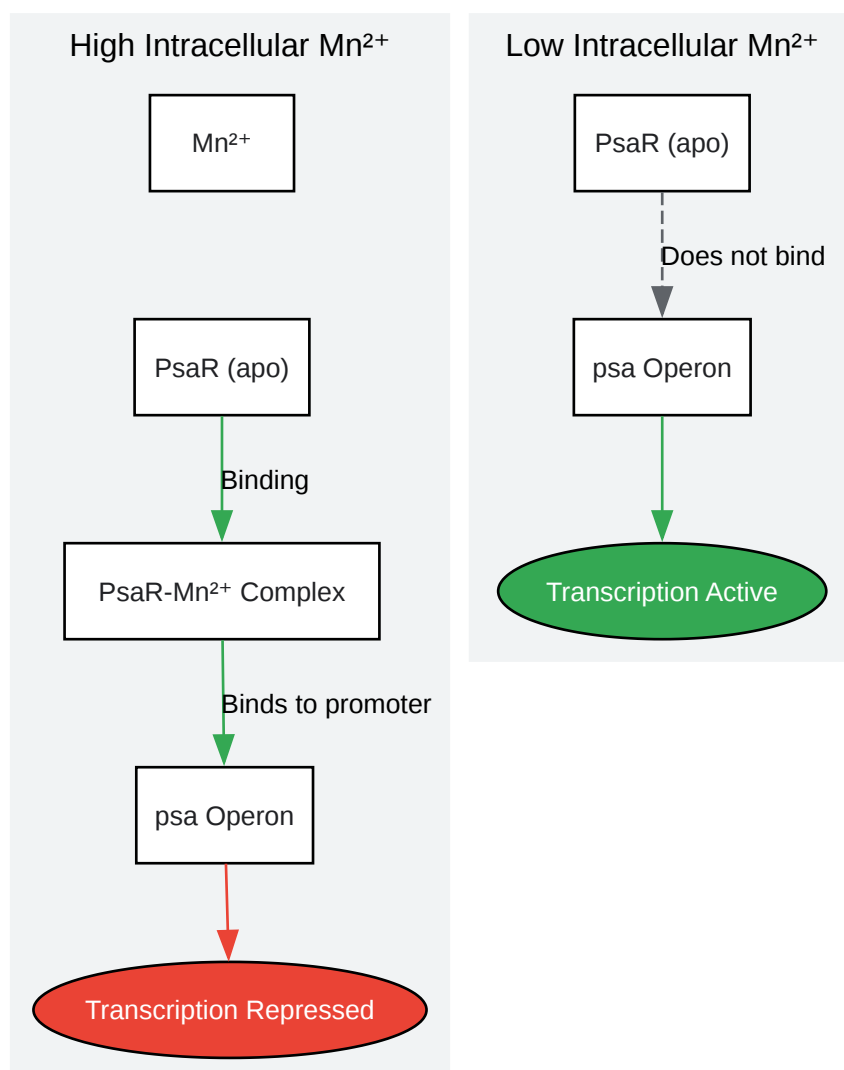
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Caption: Workflow of manganese uptake by the PsaABC transporter system.

Regulation of the psa Operon:

The expression of the psa operon is controlled by the manganese-dependent transcriptional repressor, PsaR. In the presence of high intracellular manganese concentrations, Mn^{2+} binds to PsaR, which then binds to the promoter region of the psa operon, repressing transcription. When manganese levels are low, PsaR is in its apo form and does not bind to the DNA, leading to the de-repression of the operon and increased synthesis of the PsaABC transporter components.

Regulation of the psa Operon by PsaR



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- To cite this document: BenchChem. [Structural Analysis of the PsaA Protein and its Binding Domains: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1176719#structural-analysis-of-the-psaa-protein-and-its-binding-domains]

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